molecular formula C21H28N4O2S B2936356 2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide CAS No. 955732-43-1

2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide

Cat. No.: B2936356
CAS No.: 955732-43-1
M. Wt: 400.54
InChI Key: HFJMDSFGUYPTQN-UHFFFAOYSA-N
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Description

2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-methylphenyl)carbamoylamino]-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-13-6-5-7-15(8-13)23-19(27)25-20-24-17(12-28-20)18(26)22-16-9-14(2)10-21(3,4)11-16/h5-8,12,14,16H,9-11H2,1-4H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJMDSFGUYPTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide is a thiazole derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring substituted with a urea moiety and an m-tolyl group. The presence of the trimethylcyclohexyl group enhances its lipophilicity, potentially influencing its biological interactions.

  • Molecular Formula : C19H28N2O1S
  • Molecular Weight : 344.51 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Urea linkage
    • Aromatic m-tolyl group

Synthesis Methods

The synthesis of this compound typically involves the reaction of m-toluidine with isocyanates followed by cyclization with thiazole derivatives. The process can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest that the thiazole core may play a crucial role in the antimicrobial mechanism.

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism often involves the inhibition of cell proliferation and induction of oxidative stress.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
  • Anticancer Evaluation :
    In a study focusing on anticancer activity, compounds structurally related to the target exhibited IC50 values ranging from 10 to 25 µM against HeLa cells. This suggests that modifications in substituents can enhance or reduce biological efficacy .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli32 µg/mL
AnticancerHeLa10 µM
AnticancerMCF-725 µM

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